
(1-Benzyl-4-bromopiperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-4-bromopiperidin-3-yl)methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a bromine atom at the 4-position, and a hydroxymethyl group at the 3-position of the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-bromopiperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or hydrogenation of pyridine derivatives.
Introduction of the Bromine Atom: The bromine atom can be introduced at the 4-position of the piperidine ring through bromination reactions using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Attachment of the Benzyl Group: The benzyl group can be attached to the nitrogen atom of the piperidine ring through nucleophilic substitution reactions using benzyl halides.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the 3-position of the piperidine ring through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-Benzyl-4-bromopiperidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Azides, nitriles
Aplicaciones Científicas De Investigación
Chemistry: (1-Benzyl-4-bromopiperidin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules with potential biological activity .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also employed in the development of new drugs targeting specific biological pathways .
Medicine: Piperidine derivatives are known for their pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of catalysts and ligands for various chemical reactions .
Mecanismo De Acción
The mechanism of action of (1-Benzyl-4-bromopiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
(1-Benzyl-4-fluoropiperidin-3-yl)methanol: This compound has a fluorine atom at the 4-position instead of a bromine atom.
(1-Benzyl-4,4-difluoropiperidin-3-yl)methanol: This compound has two fluorine atoms at the 4-position.
Uniqueness: (1-Benzyl-4-bromopiperidin-3-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H18BrNO |
|---|---|
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
(1-benzyl-4-bromopiperidin-3-yl)methanol |
InChI |
InChI=1S/C13H18BrNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
Clave InChI |
PFTABARDYFTMQA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1Br)CO)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





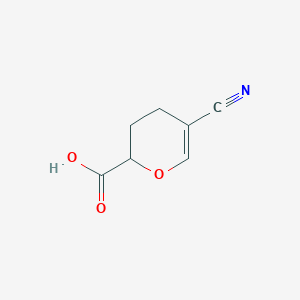
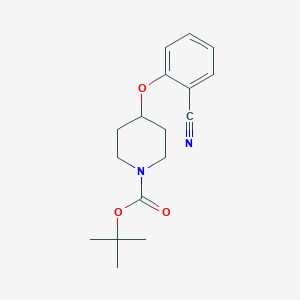
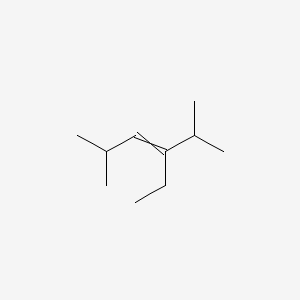
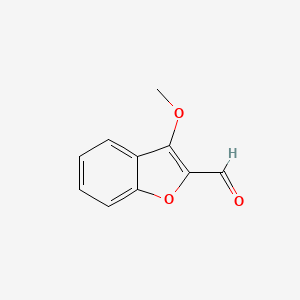

![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
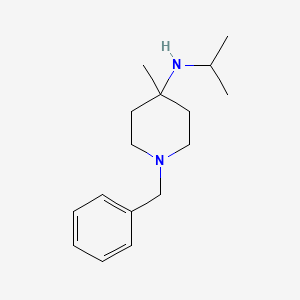
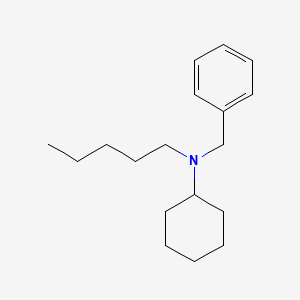
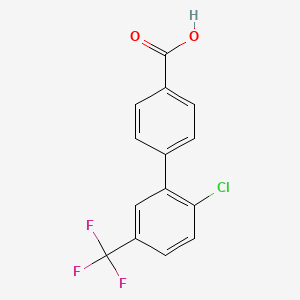

![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
